Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside
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Overview
Description
Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is a complex organic compound with the molecular formula C29H32O6. It is primarily used in proteomics research and has significant applications in the synthesis of glycosides, which are crucial for developing antimicrobial agents and carbohydrate-based therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. The process includes:
Isopropylidene Protection: The hydroxyl groups at positions 3 and 4 are protected using acetone in the presence of an acid catalyst to form the isopropylidene acetal.
Trityl Protection: The hydroxyl group at position 6 is protected using trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protective groups.
Substitution: Nucleophilic substitution reactions are common, especially for replacing protective groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as trityl chloride and acetone are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various protected and deprotected forms of galactopyranoside, which are intermediates in the synthesis of more complex glycosides .
Scientific Research Applications
Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is extensively used in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside involves its role as a protective group in glycoside synthesis. It facilitates the selective protection and deprotection of hydroxyl groups, allowing for the precise modification of carbohydrate molecules. This selective protection is crucial for the synthesis of complex glycosides used in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside: Another protected form of galactopyranoside used in similar synthetic applications.
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-α-D-galactopyranoside: A compound with similar protective groups but different substitution patterns.
Uniqueness
Methyl 3,4-O-isopropylidene-6-O-trityl-a-D-galactopyranoside is unique due to its specific combination of protective groups, which allows for selective reactions at different positions on the galactopyranoside molecule. This selectivity is crucial for synthesizing complex glycosides with high precision .
Properties
Molecular Formula |
C29H32O6 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(3aS,4R,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C29H32O6/c1-28(2)34-25-23(33-27(31-3)24(30)26(25)35-28)19-32-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30H,19H2,1-3H3/t23-,24-,25+,26-,27+/m1/s1 |
InChI Key |
XRRQNVSMIVDBQX-SEFGFODJSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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